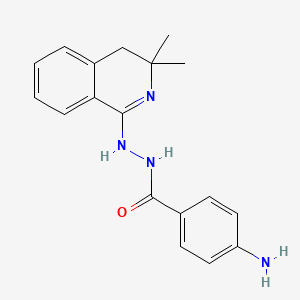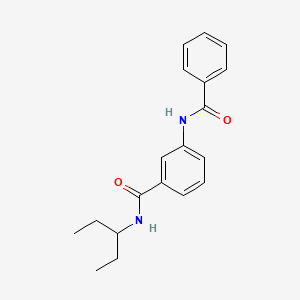![molecular formula C16H15N3O4S B5834977 methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)
methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furoate ester derivative of triazole and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes, such as cytochrome P450 and DNA topoisomerase. It may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been used as a fluorescent probe to study protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in various assays. However, it also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has several potential future directions for research. One direction is to further investigate its potential as an antifungal and antibacterial agent, as well as its potential anticancer activity. Another direction is to explore its use as a fluorescent probe for studying protein-ligand interactions. Additionally, it may be possible to modify the structure of this compound to improve its solubility and reduce its toxicity. Finally, it may be possible to use this compound as a precursor for the synthesis of other bioactive compounds or materials.
Métodos De Síntesis
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate can be synthesized using different methods, including the reaction of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-2-furoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide (DMF). The product is obtained in good yield and purity after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. It has also been investigated for its potential anticancer activity. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions. In materials science, it has been used as a precursor for the synthesis of metal nanoparticles.
Propiedades
IUPAC Name |
methyl 5-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-4-3-5-11(12)14-17-16(19-18-14)24-9-10-7-8-13(23-10)15(20)22-2/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDGRSOGFPVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)


![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)




![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)